molecular formula C28H26N2O3S B12482057 2-[benzyl(methylsulfonyl)amino]-N-(diphenylmethyl)benzamide

2-[benzyl(methylsulfonyl)amino]-N-(diphenylmethyl)benzamide

Cat. No.: B12482057
M. Wt: 470.6 g/mol
InChI Key: DPCNLMLIGHGXJH-UHFFFAOYSA-N
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Description

2-[benzyl(methylsulfonyl)amino]-N-(diphenylmethyl)benzamide is an organic compound with a complex structure that includes benzyl, methylsulfonyl, and diphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(diphenylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzylamine derivatives, followed by the introduction of the methylsulfonyl group and the diphenylmethyl group through various chemical reactions. Common reagents used in these reactions include benzyl chloride, methylsulfonyl chloride, and diphenylmethyl chloride, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methylsulfonyl)amino]-N-(diphenylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(diphenylmethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(diphenylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl(methylsulfonyl)amino]benzoic acid
  • N-(diphenylmethyl)-2-(methylsulfonyl)benzamide
  • 2-[benzyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide

Uniqueness

2-[benzyl(methylsulfonyl)amino]-N-(diphenylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26N2O3S

Molecular Weight

470.6 g/mol

IUPAC Name

N-benzhydryl-2-[benzyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C28H26N2O3S/c1-34(32,33)30(21-22-13-5-2-6-14-22)26-20-12-11-19-25(26)28(31)29-27(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20,27H,21H2,1H3,(H,29,31)

InChI Key

DPCNLMLIGHGXJH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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